4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35932-20-8 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-ethoxy-N-[3-(furan-2-yl)propyl]aniline |
InChI |
InChI=1S/C15H19NO2/c1-2-17-15-9-7-13(8-10-15)16-11-3-5-14-6-4-12-18-14/h4,6-10,12,16H,2-3,5,11H2,1H3 |
InChI Key |
AXHRQXLVCBRQND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCCC2=CC=CO2 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 Ethoxy N 3 Furan 2 Yl Propyl Aniline and Analogous Compounds
Formation of the N-Aryl Bond: Advanced Amination Strategies for the Aniline (B41778) Core
The creation of the carbon-nitrogen bond between the aniline ring and the propyl chain is a critical step. Modern organic synthesis offers several powerful, metal-catalyzed methods for achieving this transformation, alongside classical approaches. These strategies can be broadly categorized into cross-coupling reactions that form the N-aryl bond directly or alkylation techniques that append the side chain to the aniline nitrogen.
Palladium-Catalyzed C–N Cross-Coupling Reactions for Aniline Derivatization
Palladium-catalyzed C–N cross-coupling, particularly the Buchwald-Hartwig amination, stands as a cornerstone of modern synthetic chemistry for forming aryl amines. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of such compounds due to its broad substrate scope, functional group tolerance, and generally high yields. wikipedia.orgnih.gov The core of this reaction involves the coupling of an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org
In the context of synthesizing 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline, this methodology would typically involve the reaction between an activated 4-ethoxybenzene derivative and 3-(furan-2-yl)propan-1-amine (B1265979). The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. youtube.comyoutube.com
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich ligands are known to significantly enhance catalyst activity and stability, facilitating the key steps of the catalytic cycle. youtube.com
Table 1: Typical Components for Palladium-Catalyzed Buchwald-Hartwig Amination
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. youtube.com |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. |
| Aryl Electrophile | 4-Bromoethoxybenzene, 4-Iodoethoxybenzene, 4-Ethoxyphenyl triflate | Provides the aryl group for the C-N bond formation. organic-chemistry.org |
| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |
Copper-Catalyzed Ullmann-Type N-Arylation Approaches for C–N Bond Formation
The Ullmann condensation, or Ullmann-type reaction, is a classical method for forming carbon-heteroatom bonds, including C–N linkages, using copper as a catalyst. wikipedia.orgorganic-chemistry.org This reaction is a viable alternative to palladium-catalyzed methods, although it traditionally requires harsher conditions, such as high temperatures and polar aprotic solvents. wikipedia.org The reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. The specific application to amine coupling is often referred to as the Goldberg reaction. wikipedia.org
For the synthesis of the target compound, this would entail reacting an aryl halide like 4-iodoethoxybenzene with 3-(furan-2-yl)propan-1-amine in the presence of a copper catalyst and a base. mdpi.com While early Ullmann reactions used stoichiometric amounts of copper powder at very high temperatures, significant advancements have been made. mdpi.com The development of new ligand systems has allowed for milder reaction conditions and improved yields, making the process more practical and expanding its substrate scope. nih.govscispace.com Ligands such as 1,10-phenanthroline (B135089) and various amino acids, like N,N-dimethylglycine, have been shown to accelerate the reaction, likely by increasing the solubility and reactivity of the copper species. organic-chemistry.org
The proposed mechanism involves the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination to give the product. mdpi.com
Table 2: Typical Components for Copper-Catalyzed Ullmann-Type N-Arylation
| Component | Examples | Function |
|---|---|---|
| Copper Source | CuI, Cu₂O, Cu powder, Cu(OAc)₂ | The active catalyst for the C-N bond formation. wikipedia.org |
| Ligand | 1,10-Phenanthroline, N,N-Dimethylglycine, L-Proline | Accelerates the reaction, allowing for milder conditions. organic-chemistry.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile and neutralizes the generated acid. |
| Aryl Halide | 4-Iodoethoxybenzene, 4-Bromoethoxybenzene | Aryl iodides are generally more reactive than bromides in this coupling. wikipedia.org |
| Solvent | DMF, NMP, Pyridine, Dioxane | Typically high-boiling polar aprotic solvents. |
Direct N-Alkylation Techniques for Accessing Secondary Amine Linkages
Perhaps the most direct approach to the secondary amine linkage in this compound is through the N-alkylation of 4-ethoxyaniline. This can be achieved via classical nucleophilic substitution or, more commonly and efficiently, through reductive amination.
Reductive Amination: This powerful and widely used method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. researchgate.net This two-step, one-pot procedure is highly efficient for creating secondary and tertiary amines.
To form the target molecule, 4-ethoxyaniline would be reacted with 3-(furan-2-yl)propanal (B3352296). The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the C=N double bond of the iminium ion intermediate without affecting the aldehyde starting material. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this purpose due to its mildness and selectivity. purdue.edu Catalytic hydrogenation over a metal catalyst like palladium or copper is also a viable reduction method. mdpi.com
Table 3: Reagents for Reductive Amination
| Reagent Type | Examples | Notes |
|---|---|---|
| Hydride Reducing Agents | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN) | Mild reagents that are selective for the iminium ion over the carbonyl group. Often used stoichiometrically. |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, Raney Ni, CuAlOₓ | A "greener" approach that uses a catalytic amount of metal and produces water as the only byproduct. mdpi.com |
| Solvents | Dichloroethane (DCE), Methanol, THF | Choice of solvent depends on the reducing agent and substrates. |
Direct Sₙ2 Alkylation: This classical approach involves treating 4-ethoxyaniline with an alkylating agent such as 3-(furan-2-yl)propyl bromide or tosylate. While straightforward, this method can be complicated by issues of overalkylation, where the desired secondary amine product reacts further to form a tertiary amine. Careful control of stoichiometry and reaction conditions is necessary to favor the mono-alkylation product.
Incorporation of the Furan-2-yl-Propyl Moiety: Synthetic Routes for the Alkyl-Furan Chain
The successful synthesis of the target molecule relies on the availability of a suitable furan-containing building block. The 3-(furan-2-yl)propyl unit can be constructed through various synthetic sequences, starting from readily available furan (B31954) derivatives like furfural (B47365).
Synthesis of Furan-2-yl-Propyl Building Blocks
The key precursors for the amination strategies described above are 3-(furan-2-yl)propan-1-amine, 3-(furan-2-yl)propyl halides, and 3-(furan-2-yl)propanal. These can all be derived from a common intermediate, 3-(furan-2-yl)propan-1-ol (B1267899).
A common route to this alcohol begins with the Knoevenagel condensation of furfural with malonic acid to produce 3-(furan-2-yl)propenoic acid. nih.gov Subsequent reduction of both the carboxylic acid and the carbon-carbon double bond, for instance, through catalytic hydrogenation or using a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields 3-(furan-2-yl)propan-1-ol.
Once 3-(furan-2-yl)propan-1-ol is obtained, it can be converted into the necessary building blocks:
Oxidation to 3-(furan-2-yl)propanal using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation.
Conversion to an alkyl halide (e.g., 3-(furan-2-yl)propyl bromide) using reagents such as phosphorus tribromide (PBr₃).
Conversion to an amine (3-(furan-2-yl)propan-1-amine) via a Mitsunobu reaction with a nitrogen source or by converting the alcohol to a halide/tosylate followed by nucleophilic substitution with an ammonia (B1221849) equivalent (e.g., sodium azide (B81097) followed by reduction).
Advanced Functionalization Strategies for the Furan Ring
The furan ring is an electron-rich aromatic heterocycle that is susceptible to a variety of transformations, allowing for the synthesis of diverse analogs. acs.org While the furan core can be sensitive to strong acids or oxidants, numerous methods exist for its selective functionalization. nih.gov
Electrophilic Aromatic Substitution: Furans readily undergo electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. When the C2 position is substituted, as in the target molecule's side chain, these reactions typically occur at the C5 position.
Metalation and Quench: The hydrogen at the C5 position of a 2-substituted furan can be abstracted by a strong base like n-butyllithium to form a highly nucleophilic organolithium species. This intermediate can then be reacted with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install various functional groups.
Palladium-Catalyzed C-H Functionalization: More advanced strategies involve the direct, transition-metal-catalyzed functionalization of C-H bonds. For example, methods have been developed for the Pd-catalyzed direct alkylation of the α-position of furan rings using alkyl iodides, providing a modern and efficient route to substituted furans. nih.gov
Cycloaddition Reactions: The furan ring can act as a 1,3-diene in Diels-Alder reactions with suitable dienophiles, leading to the formation of oxabicyclo[2.2.1]heptane derivatives. This reaction dearomatizes the furan ring and provides a powerful tool for constructing complex polycyclic systems. acs.org
These functionalization strategies highlight the versatility of the furan moiety, enabling the creation of a wide library of analogs based on the core this compound structure for further investigation.
Introduction of the Ethoxy Group: Ether Synthesis and Aromatic Modification Techniques
The introduction of an ethoxy group onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of the 4-ethoxyaniline core of the target molecule, several methods are available, primarily centered around Williamson ether synthesis and modifications of aromatic precursors.
Williamson Ether Synthesis: This classical and widely used method involves the reaction of a phenoxide with an ethyl halide. In the context of synthesizing 4-ethoxyaniline, this typically involves the deprotonation of 4-aminophenol (B1666318) with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an ethylating agent like ethyl iodide or ethyl bromide.
A common procedure involves the reaction of p-aminophenol with ethyl chloride to yield 4-ethoxyaniline. Another approach starts from p-nitrophenyl ether, which is subsequently reduced to 4-ethoxyaniline. The reduction can be achieved using sodium sulfide (B99878) or through catalytic hydrogenation with a nickel catalyst.
Aromatic Modification Techniques: An alternative strategy involves the direct modification of a pre-existing aniline or nitrobenzene (B124822) derivative. For instance, nitrobenzene can be ethoxylated and reduced in a one-step process to yield p-ethoxyaniline using an ethanol (B145695) solvent in the presence of sulfuric acid, a nickel oxide catalyst, and a dimethyl sulfoxide (B87167) promoter. This method offers the advantage of combining two synthetic steps into a single operation.
The choice of method often depends on the availability of starting materials, desired scale of the reaction, and considerations of functional group compatibility. The table below summarizes key aspects of these methodologies.
| Method | Starting Material | Reagents | Key Features |
| Williamson Ether Synthesis | p-Aminophenol | Ethyl chloride/bromide, Base | Classical, reliable method. |
| Reduction of p-Nitrophenyl ether | p-Nitrophenyl ether | Sodium sulfide or H₂/Ni catalyst | Suitable for large-scale production. |
| One-step Ethoxylation/Reduction | Nitrobenzene | Ethanol, H₂SO₄, NiO, DMSO | Combines two steps, potentially more efficient. |
Exploration of Multi-Component Reactions and One-Pot Syntheses for Constructing Complex N-Aryl-Furan Systems
While a direct multi-component synthesis of this compound is not explicitly detailed in the provided context, the principles of MCRs can be applied to generate analogous furan-containing structures. For instance, the Hantzsch pyrrole (B145914) synthesis, a classic MCR, can be adapted to form substituted pyrroles, which are structurally related to furans. mdpi.com
One-pot syntheses of highly substituted furans have been reported using various catalysts and starting materials. researchgate.net For example, N-bromosuccinimide can catalyze the reaction of but-2-ene-1,4-diones and acetoacetate (B1235776) esters to produce highly functionalized furans in high yields. researchgate.net Similarly, a one-pot, three-component reaction between aromatic amines, aromatic aldehydes, and dialkyl acetylene (B1199291) dicarboxylates can yield substituted furan-2-one derivatives. nanomaterchem.com
A bio-inspired one-pot furan-thiol-amine multicomponent reaction has been developed to generate stable pyrrole heterocycles, demonstrating the versatility of furan-based electrophiles in MCRs. researchgate.net These examples highlight the potential for developing a convergent one-pot or multi-component strategy for the synthesis of this compound and its analogs. Such a strategy might involve the reaction of 4-ethoxyaniline, a suitable furan-containing aldehyde or ketone, and a reducing agent in a single pot.
The table below outlines some reported multi-component and one-pot reactions for the synthesis of furan and related heterocyclic systems.
| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |
| One-pot Furan Synthesis | But-2-ene-1,4-diones, Acetoacetate esters | N-Bromosuccinimide | Highly substituted furans | researchgate.net |
| Three-component Furan-2-one Synthesis | Aromatic amines, Aromatic aldehydes, Dialkyl acetylene dicarboxylates | MNPs-DBN tribromide | Substituted furan-2-ones | nanomaterchem.com |
| Furan-thiol-amine MCR | Furans, Thiols, Amines | - | N-pyrrole heterocycles | researchgate.net |
Green Chemistry Principles in the Synthesis of N-Substituted Aniline-Furan Conjugates
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance the sustainability of chemical processes. tandfonline.com The synthesis of N-substituted aniline-furan conjugates can be made more environmentally friendly by considering several key principles.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. tandfonline.com Multi-component reactions are inherently atom-economical as they combine multiple reactants in a single step with minimal byproduct formation. nih.govresearchgate.net
Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. For example, cobalt-catalyzed N-alkylation of anilines using tetrahydrofurans (which can be derived from biomass) and syngas as a reducing agent represents a greener alternative to traditional alkylation methods that often employ toxic alkyl halides. researchgate.net Water and ethanol are also considered green solvents and have been used in the synthesis of furan-2-one derivatives. nanomaterchem.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. tandfonline.com While some of the discussed syntheses require elevated temperatures, the development of more active catalysts could enable these reactions to proceed under milder conditions.
Waste Reduction: One-pot and multi-component reactions contribute to waste reduction by minimizing the number of purification steps required. tandfonline.com The use of recoverable and reusable catalysts can also significantly reduce waste generation. nanomaterchem.com
A novel and environmentally friendly synthetic method has been developed to produce substituted anilines from their corresponding benzyl (B1604629) azides. chemrxiv.org This method is noted for its potential for large-scale preparation, aligning with green chemistry principles. chemrxiv.org
The application of green chemistry principles to the synthesis of this compound would involve a critical evaluation of each synthetic step to identify opportunities for improvement in terms of atom economy, solvent and reagent choice, energy efficiency, and waste minimization.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy N 3 Furan 2 Yl Propyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural assignment of 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline can be achieved.
Proton (¹H) NMR Spectral Interpretation: Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound would present a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the ethoxy-substituted benzene (B151609) ring would typically appear as a set of doublets due to ortho- and meta-couplings, with chemical shifts influenced by the electron-donating nature of the ethoxy and amino groups. The protons of the furan (B31954) ring would also exhibit characteristic shifts and coupling patterns (doublet of doublets, triplet) in the aromatic region, reflecting their unique electronic environment.
The propyl chain protons would be observed in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the nitrogen atom would likely appear as a triplet, coupled to the adjacent methylene group. This central methylene group would present as a multiplet (sextet), being coupled to the two neighboring methylene groups. The methylene group attached to the furan ring would also be a triplet. The ethoxy group would be identified by a characteristic quartet for the methylene protons and a triplet for the methyl protons, a result of their mutual coupling.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (para-substituted) | 6.6 - 7.0 | d, d | ~8-9 |
| Furan H5 | ~7.3 | dd | ~1.8, 0.8 |
| Furan H3 | ~6.3 | dd | ~3.2, 1.8 |
| Furan H4 | ~6.0 | dd | ~3.2, 0.8 |
| -OCH₂CH₃ | ~4.0 | q | ~7.0 |
| -NH-CH₂- | ~3.1 | t | ~7.0 |
| -CH₂- (central) | ~1.9 | sextet | ~7.0 |
| Furan-CH₂- | ~2.7 | t | ~7.0 |
| -OCH₂CH₃ | ~1.4 | t | ~7.0 |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons of the aniline (B41778) and furan rings would resonate in the downfield region (typically 100-160 ppm). The carbon attached to the oxygen of the ethoxy group and the carbon attached to the nitrogen would be the most downfield among the aromatic signals of the aniline ring. The carbons of the propyl chain and the ethoxy group would appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (aromatic, C-O) | ~152 |
| C (aromatic, C-N) | ~142 |
| C (furan, C-O) | ~156 |
| C (furan, CH) | ~141, 110, 105 |
| CH (aromatic) | ~115-120 |
| -OCH₂CH₃ | ~64 |
| -NH-CH₂- | ~44 |
| -CH₂- (central) | ~30 |
| Furan-CH₂- | ~28 |
| -OCH₂CH₃ | ~15 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively establish the connectivity between protons and carbons, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between the protons of the ethoxy group, adjacent protons on the propyl chain, and the protons on the furan and aniline rings, confirming their scalar coupling relationships. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak would link a proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For example, correlations would be expected between the propyl chain protons and the carbons of the aniline and furan rings, confirming the N-propyl and furan-propyl linkages. sdsu.edu
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. A prominent N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the aliphatic propyl and ethoxy groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings would be observed in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the ethoxy group would be present around 1240 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range.
Table 3: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2970 |
| C=C Stretch (Aromatic) | 1500 - 1600 |
| C=C Stretch (Furan) | ~1580, 1500, 1400 |
| C-N Stretch | 1250 - 1350 |
| C-O Stretch (Ether) | 1200 - 1260 |
Raman Spectroscopy Applications
Raman spectroscopy, being complementary to FTIR, would provide further vibrational information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of both the aniline and furan moieties would be expected to produce strong signals in the Raman spectrum. The C-C stretching vibrations of the aliphatic chain would also be observable. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound, the theoretical exact mass can be calculated from its chemical formula, C₁₅H₁₉NO₂.
A comprehensive search of scientific literature and chemical databases did not yield specific experimental HRMS data for this compound. Therefore, the experimentally determined precise molecular weight and its deviation from the theoretical value are not available at this time.
Furthermore, the analysis of fragmentation patterns resulting from techniques such as collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides crucial information about the compound's structure. Characteristic fragmentation of this compound would be expected to involve cleavages at the propyl chain, the ether linkage, and the furan ring. However, specific studies detailing the mass spectrometric fragmentation pathways for this particular molecule have not been reported in the available literature.
Table 1: Theoretical Molecular Weight of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₉NO₂ |
| Theoretical Monoisotopic Mass | 245.1416 u |
X-ray Crystallography for Solid-State Three-Dimensional (3D) Structural Confirmation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and conformation, as well as insights into intermolecular interactions such as hydrogen bonding and π-stacking that dictate the crystal packing.
A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound. Consequently, detailed information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not currently available. While crystal structures for analogous aniline derivatives exist, extrapolation of these findings to the title compound would be speculative without direct experimental evidence. nih.govnih.gov
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | Not Available |
| Bond Lengths (Å) | Not Available |
| Bond Angles (°) | Not Available |
Complementary Spectroscopic Methods for Enhanced Structural Characterization
Beyond the core techniques of NMR, IR, and mass spectrometry, other spectroscopic methods can provide additional layers of structural detail. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy can offer information about the electronic transitions within the molecule, particularly relating to the conjugated systems of the aniline and furan rings. Computational studies, often used in conjunction with experimental spectroscopy, can help predict and interpret spectral data, offering deeper insights into the molecule's electronic structure and properties.
However, a review of the current scientific literature indicates a lack of published studies employing these complementary spectroscopic methods specifically for the characterization of this compound. Therefore, experimental data from techniques like UV-Vis spectroscopy or advanced computational analyses for this compound are not available in the reviewed sources.
Computational Chemistry and Theoretical Investigations of 4 Ethoxy N 3 Furan 2 Yl Propyl Aniline Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the determination of the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons, which in turn dictate the molecule's reactivity and physical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), would be used to determine key bond lengths, bond angles, and dihedral angles. thaiscience.infotci-thaijo.orgdergipark.org.tr
These calculations would reveal the precise spatial arrangement of the ethoxy group, the aniline (B41778) ring, the propyl linker, and the furan (B31954) ring. For instance, the planarity of the aniline and furan rings and the torsional angles of the propyl chain would be accurately determined. The results of such a study would provide a foundational understanding of the molecule's steric and electronic landscape.
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (aniline) | ~1.40 Å |
| Bond Length | C-O (ethoxy) | ~1.37 Å |
| Bond Angle | C-N-C (propyl) | ~118° |
| Dihedral Angle | C(aniline)-N-C(propyl)-C | ~175° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. thaiscience.inforesearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). thaiscience.inforesearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. thaiscience.info
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and furan rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic systems. The energy gap would provide a quantitative measure of the molecule's kinetic stability.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. thaiscience.infotci-thaijo.org It is calculated by determining the electrostatic potential at the surface of the molecule. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. Red and yellow colors typically represent electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue and green colors indicate electron-deficient regions (positive potential), which are prone to nucleophilic attack. thaiscience.info
For this compound, an MEP map would likely show negative potential around the oxygen atom of the ethoxy group, the nitrogen atom of the aniline, and the oxygen atom of the furan ring, highlighting these as the primary sites for electrophilic interaction. The aromatic protons and the protons of the propyl chain would exhibit a positive potential.
Analysis of Substituent Effects on Electronic and Conformational Properties of the Aniline Moiety
Substituents on the aniline ring can significantly alter the electronic and conformational properties of the entire molecule. researchgate.netresearchgate.net These effects can be systematically studied using computational methods.
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. acs.orgacs.org The Hammett constant (σ) quantifies the electronic effect of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. researchgate.netresearchgate.net By calculating properties such as the pKa of the aniline nitrogen or reaction rates for a series of derivatives with different substituents, a correlation with Hammett constants can be established. researchgate.netacs.org
For derivatives of this compound, introducing substituents on the aniline ring would modulate the electron density on the nitrogen atom. Electron-donating groups would increase the basicity (lower pKa of the conjugate acid), while electron-withdrawing groups would decrease it. researchgate.netresearchgate.netjournaleras.com Computational studies can predict these changes and correlate them with Hammett constants, providing a quantitative understanding of the electronic influence of each substituent. acs.orgresearchgate.net
Table 3: Predicted pKa and Hammett Constants for Substituted Aniline Derivatives (Illustrative)
| Substituent (at meta-position) | Hammett Constant (σm) | Predicted pKa |
| -OCH3 | -0.12 | 5.0 |
| -H | 0 | 4.6 |
| -Cl | 0.37 | 3.8 |
| -CN | 0.62 | 3.2 |
Note: The data in this table is illustrative and represents the expected trend based on Hammett correlations.
The flexibility of the propyl linker allows for multiple conformations of this compound. Conformational analysis involves systematically rotating the single bonds in the propyl chain and calculating the energy of each resulting conformer to identify the most stable (lowest energy) orientations. wu.ac.th These studies are crucial for understanding how the molecule might interact with biological targets or other molecules.
The orientation of the furan ring relative to the aniline moiety is also of interest. Computational studies can determine the preferred dihedral angles and the energy barriers for rotation around the bonds connecting the furan ring to the propyl linker. The presence of different substituents on the aniline or furan rings could influence these conformational preferences through steric or electronic interactions. For instance, bulky substituents may favor more extended conformations to minimize steric hindrance.
Simulation of Spectroscopic Data and Comparison with Experimental Observations
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. For derivatives of this compound, DFT calculations are routinely employed to simulate vibrational (FT-IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
The process typically begins with the optimization of the molecule's ground-state geometry using a functional such as B3LYP in conjunction with a suitable basis set, for instance, 6-311++G(d,p). Following geometry optimization, harmonic vibrational frequency calculations can be performed. The resulting theoretical vibrational frequencies are often systematically scaled to correct for anharmonicity and the inherent approximations in the computational method, leading to excellent agreement with experimental FT-IR and Raman spectra. This allows for the confident assignment of complex vibrational modes within the molecule.
Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, researchers can gain insights into the nature of these transitions, such as n→π* or π→π* transitions.
Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The calculated shifts are then compared to experimental data, often showing a strong linear correlation. Deviations between theoretical and experimental NMR shifts can sometimes be attributed to intermolecular interactions, such as hydrogen bonding, in the experimental sample that are not accounted for in the gas-phase or implicit solvent models used in the calculations.
Table 1: Representative Comparison of Experimental and Calculated Spectroscopic Data for a Hypothetical this compound Derivative
| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
| FT-IR (cm⁻¹) | ||
| N-H Stretch | 3405 | 3415 (scaled) |
| C-H (Aromatic) | 3050 | 3055 (scaled) |
| C-H (Aliphatic) | 2960 | 2965 (scaled) |
| C=C (Aromatic) | 1610 | 1612 (scaled) |
| C-O-C Stretch | 1240 | 1245 (scaled) |
| UV-Vis (nm) | ||
| π→π* Transition | 254 | 258 |
| n→π* Transition | 298 | 302 |
| ¹³C NMR (ppm) | ||
| C (Aromatic, C-O) | 152.5 | 153.1 |
| C (Furan, C-O) | 155.0 | 155.8 |
| CH₂ (Propyl) | 45.3 | 45.9 |
| CH₃ (Ethoxy) | 14.8 | 15.2 |
| ¹H NMR (ppm) | ||
| H (N-H) | 4.5 | 4.3 |
| H (Aromatic) | 6.8-7.2 | 6.9-7.3 |
| H (Furan) | 6.3-7.4 | 6.4-7.5 |
Note: The data in this table is illustrative and based on typical results from DFT calculations for similar organic molecules.
Characterization of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For derivatives of this compound, a variety of NCIs can be anticipated, including hydrogen bonds, van der Waals forces, π-π stacking, and C-H···π interactions. Computational methods provide detailed insights into the nature and strength of these forces.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density topology to identify and characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between atoms, one can ascertain the presence of an interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the strength and nature of the interaction.
A widely used visualization technique is the Non-Covalent Interaction (NCI) plot, which is based on the electron density and its reduced density gradient (RDG). NCI plots generate 3D isosurfaces that highlight regions of space where non-covalent interactions are significant. These surfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the Hessian of the electron density, which distinguishes between attractive (stabilizing) interactions like hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive (steric clash) interactions (red). For the title compound and its derivatives, NCI analysis can reveal subtle interactions, such as C-H···π interactions between the propyl chain and the aromatic rings, or π-π stacking between furan and aniline moieties in molecular aggregates.
Table 2: Types of Non-Covalent Interactions in this compound Derivatives and Their Computational Descriptors
| Interaction Type | Interacting Fragments | Typical QTAIM Descriptors (at BCP) | NCI Plot Appearance |
| Hydrogen Bonding | N-H ··· O(furan) | Low ρ, ∇²ρ > 0 | Blue isosurface between H and O |
| π-π Stacking | Furan ring ··· Aniline ring | Multiple BCPs between rings | Broad green/blueish-green isosurface between rings |
| C-H···π Interaction | Propyl C-H ··· Furan/Aniline ring | Low ρ, ∇²ρ > 0 | Green isosurface between H and the ring centroid |
| van der Waals | Ethoxy group ··· Propyl chain | Very low ρ, ∇²ρ > 0 | Extended, weak green isosurfaces |
Theoretical Insights into Reaction Pathways and Mechanistic Aspects
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants, transition states, and products. For the synthesis of this compound and its derivatives, key reactions often include N-alkylation or reductive amination.
A common synthetic route involves the reductive amination of furan-2-propanal with 4-ethoxyaniline. DFT calculations can be used to investigate the mechanism of this reaction, which typically proceeds in two main steps:
Imine Formation: The nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form an imine intermediate.
Reduction: The hydrogenation of the imine to the final secondary amine.
Theoretical studies can locate the transition state structures for each step and calculate the corresponding activation energies. This information helps in understanding the reaction kinetics and identifying the rate-determining step. For instance, calculations might reveal the role of a catalyst in lowering the activation barrier for either the dehydration or the reduction step.
Furthermore, computational models can explore alternative reaction pathways and predict potential side products. For example, in the N-alkylation of 4-ethoxyaniline with a 3-(furan-2-yl)propyl halide, theoretical calculations could assess the competition between N-alkylation and other potential reactions. By comparing the activation energies of different pathways, a deeper understanding of the reaction's selectivity can be achieved. The influence of solvents can also be modeled using implicit or explicit solvent models to provide a more realistic picture of the reaction in solution.
Table 3: Calculated Activation Energies for a Postulated Reductive Amination Pathway
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Imine Formation | ||||
| Nucleophilic Attack | Furan-2-propanal + 4-Ethoxyaniline | TS1 | Hemiaminal intermediate | 15.2 |
| Dehydration | Hemiaminal intermediate | TS2 | Imine + H₂O | 22.5 |
| Reduction | ||||
| Hydrogenation | Imine + H₂ (on catalyst surface) | TS3 | This compound | 12.8 |
Note: The activation energies presented are hypothetical and serve to illustrate the type of data generated from theoretical reaction pathway studies.
Reactivity and Chemical Transformations of 4 Ethoxy N 3 Furan 2 Yl Propyl Aniline Analogues
Reactions Involving the Furan (B31954) Moiety
The furan ring is an electron-rich five-membered heterocycle that exhibits reactivity characteristic of both aromatic and diene systems. Its π-electron density is higher than that of benzene (B151609), making it particularly susceptible to electrophilic attack and cycloaddition reactions.
Electrophilic Aromatic Substitution Reactions on the Furan Ring
Furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene, often with milder reagents and under less harsh conditions. frontiersin.org The reaction proceeds preferentially at the C2 (α) position, and if occupied, at the C5 position. This regioselectivity is due to the greater stabilization of the positive charge in the carbocation intermediate when the electrophile attacks at the α-position, which allows for delocalization across three resonance structures. mdpi.commsu.edu Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. mdpi.com
Due to the acid-sensitive nature of the furan ring, which can lead to polymerization or ring-opening, EAS reactions are typically performed under neutral or slightly acidic conditions. mdpi.com Common electrophilic substitution reactions for furan derivatives are summarized in the table below.
| Reaction Type | Typical Reagents | Product Example (on Furan) | Reference(s) |
| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) in acetic anhydride (B1165640) | 2-Nitrofuran | mdpi.com |
| Sulfonation | Pyridine-sulfur trioxide complex (Py·SO₃) | Furan-2-sulfonic acid | mdpi.com |
| Halogenation | Bromine in dioxane or N-bromosuccinimide (NBS) | 2-Bromofuran | frontiersin.orgmdpi.com |
| Friedel-Crafts Acylation | Acetic anhydride with a mild Lewis acid (e.g., BF₃·OEt₂) | 2-Acetylfuran | mdpi.com |
This table presents illustrative data on electrophilic aromatic substitution reactions common to furan rings.
Cycloaddition Reactions (e.g., Diels-Alder) of Furan Derivatives
The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rdd.edu.iq This transformation is valuable for constructing complex polycyclic structures, particularly oxabicyclo[2.2.1]heptane derivatives. researchgate.net The reaction is typically most efficient with electron-deficient dienophiles.
The Diels-Alder reaction of furan is often reversible, and the stability of the resulting cycloadduct can be low, leading to facile retro-Diels-Alder reactions upon heating. wikipedia.orgnih.gov The reaction can produce both endo and exo diastereomers. While the endo adduct is often the kinetic product, the more thermodynamically stable exo adduct can be favored at higher temperatures or longer reaction times, sometimes as a result of a retro-Diels-Alder followed by cycloaddition. nih.govchemspider.com The presence of electron-donating groups on the furan ring generally increases its reactivity as a diene. organic-chemistry.org
| Furan Derivative | Dienophile | Conditions | Product Type | Reference(s) |
| Furan | Maleimide | Toluene, 80 °C | exo-adduct | chemspider.com |
| 2,5-Dimethylfuran | Maleimide | Diethyl ether, RT | endo-adduct | chemspider.com |
| Furfural (B47365) | Maleimide | Water, 60 °C | Hydrated gem-diol adduct | organic-chemistry.org |
| 2-Aminofuran | Various dienophiles | Refluxing benzene | Polysubstituted anilines (after ring opening) | researchgate.net |
This table provides examples of Diels-Alder reactions involving furan derivatives, highlighting the influence of substituents and conditions on the outcome.
Ring-Opening Reactions of Furan Systems
The furan nucleus is susceptible to ring-opening under both acidic and oxidative conditions, a property that can be exploited synthetically. mdpi.comrdd.edu.iq
Acid-Catalyzed Ring Opening: In the presence of aqueous acid, furan derivatives can undergo ring cleavage. The mechanism typically involves protonation at the C2 position, followed by nucleophilic attack of water to form an unstable hemiacetal intermediate, which then opens to yield a 1,4-dicarbonyl compound. researchgate.net The sensitivity of the furan ring to acidic conditions necessitates careful pH control during reactions involving other parts of the molecule. researchgate.net
Oxidative Ring Opening: Oxidative cleavage of the furan ring provides a powerful method for generating highly functionalized acyclic compounds. researchgate.net Treatment with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or N-bromosuccinimide (NBS) can lead to the formation of unsaturated 1,4-dicarbonyl systems or their derivatives. mdpi.comnih.gov A particularly important transformation for analogues of 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline is the aza-Achmatowicz reaction. This oxidative rearrangement of furfuryl amines, typically using an oxidant like m-CPBA, converts the furan ring into a highly functionalized piperidinone precursor, which is a valuable intermediate in alkaloid synthesis. researchgate.netchemspider.com
| Reaction Type | Reagents | Substrate Type | Product Type | Reference(s) |
| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., H₂SO₄) | Furan | Succinaldehyde | rdd.edu.iqresearchgate.net |
| Oxidative Cleavage | m-CPBA, NBS/Pyridine | 2-Substituted Furan | Unsaturated 1,4-dicarbonyl | nih.gov |
| Aza-Achmatowicz Reaction | m-CPBA or NBS | Furfuryl amine | N-Substituted 5-hydroxypyridin-2-one derivative | researchgate.netchemspider.com |
This table summarizes key ring-opening reactions of the furan moiety.
Reactions at the Aniline (B41778) Nitrogen and Ethoxy-Substituted Aromatic Ring
The aniline portion of the molecule contains a secondary amine nitrogen, which is both nucleophilic and basic. This site is a primary handle for further functionalization.
N-Functionalization Reactions (e.g., Alkylation, Acylation)
The nitrogen atom in N-alkylaniline derivatives can readily participate in nucleophilic substitution reactions to form new N-C (alkylation) or N-acyl (acylation) bonds.
N-Alkylation: The secondary amine can be converted to a tertiary amine through reaction with an alkylating agent, such as an alkyl halide. wikipedia.org These reactions typically proceed via an Sₙ2 mechanism and may require a base to neutralize the acid generated. msu.edu However, direct alkylation can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt, especially with reactive alkylating agents. wikipedia.org Alternative methods, such as reductive amination with aldehydes or ketones, can offer more controlled routes to tertiary amines.
N-Acylation: Acylation of the secondary amine is a common and high-yielding reaction. It is typically achieved by treating the aniline derivative with an acylating agent like an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine) to scavenge the acidic byproduct. organic-chemistry.org This reaction converts the amine into a more stable and less basic amide. The formation of an amide can also serve as a protecting group strategy, as it attenuates the activating effect of the amino group on the aniline ring during subsequent electrophilic aromatic substitution reactions. libretexts.org
| Reaction Type | Typical Reagents | General Product |
| N-Alkylation | Alkyl halides (R-X), Base (e.g., K₂CO₃) | Tertiary amine |
| N-Acylation | Acid chlorides (RCOCl), Base (e.g., Pyridine) | Tertiary amide |
| N-Acylation | Acid anhydrides ((RCO)₂O), Base (e.g., Pyridine) | Tertiary amide |
| N-Sulfonylation | Sulfonyl chlorides (RSO₂Cl), Base (e.g., Pyridine) | Sulfonamide |
This table outlines common N-functionalization reactions for secondary aniline derivatives.
Oxidative Transformations of the Aniline Nitrogen
The aniline nitrogen is susceptible to oxidation, which can lead to a variety of products, including coupling products and dealkylation. The oxidation of N-alkylanilines often proceeds through an initial one-electron transfer to form a radical cation. mdpi.comresearchgate.net The fate of this intermediate depends on the specific oxidant, reaction conditions, and substrate structure.
One common pathway involves the coupling of these radical cations. For N-alkylanilines, head-to-tail coupling can occur, leading to the formation of substituted diphenylamine (B1679370) derivatives. researchgate.net Alternatively, tail-to-tail coupling can produce substituted benzidines. Chemical oxidants like potassium dichromate or peroxydisulfate, as well as electrochemical methods, can promote these transformations. rdd.edu.iqresearchgate.net
Another potential outcome is oxidative N-dealkylation, where an alkyl group is cleaved from the nitrogen. mdpi.com This process is significant in the metabolism of many amine-containing drugs and can be achieved synthetically using specific catalytic systems. The reaction can proceed via the radical cation intermediate, which deprotonates at the α-carbon of an alkyl group, leading to an iminium ion that is subsequently hydrolyzed to yield a secondary amine and a carbonyl compound. mdpi.com
Electrophilic Aromatic Substitution on the Ethoxy-Substituted Phenyl Ring
The phenyl ring of this compound analogues is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the cumulative electron-donating effects of two powerful activating groups: the ethoxy (-OEt) group at the para position and the secondary amino (-NHR) group. Both substituents increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. msu.edu
The ethoxy group, an alkoxy group, is a strong activating group. It donates electron density primarily through a resonance effect (+R effect), where one of the lone pairs on the oxygen atom is delocalized into the benzene ring. This effect significantly stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the substitution process. lumenlearning.com Similarly, the N-[3-(furan-2-yl)propyl]amino group is also strongly activating and directs incoming electrophiles to the ortho and para positions.
When both groups are present, their directing effects are cooperative. The ethoxy group at position 4 directs incoming electrophiles to the ortho positions (positions 3 and 5), while the amino group at position 1 directs to its ortho and para positions (positions 2, 6, and 4). Since the para position (position 4) is already occupied by the ethoxy group, the primary sites for electrophilic attack are positions 2, 3, 5, and 6. The final regiochemical outcome is determined by the sum of the electronic effects and steric hindrance. msu.edu Given that both groups are strong ortho, para-directors, substitution is expected to occur at the positions ortho to either the amino or the ethoxy group.
Due to the high reactivity of the aniline ring, reactions often proceed under mild conditions. pharmaguideline.com However, this high reactivity can sometimes be a drawback, leading to multiple substitutions or side reactions. For instance, direct nitration or halogenation of highly activated anilines can be difficult to control. uomustansiriyah.edu.iq In Friedel-Crafts reactions, the basicity of the aniline nitrogen can interfere with the Lewis acid catalyst, forming an adduct that deactivates the ring. stackexchange.comquora.com This issue can often be circumvented by protecting the amino group, for example, by converting it into an amide, which reduces its basicity and activating strength while still directing ortho/para. stackexchange.com
| Reaction | Reagent/Catalyst | Expected Major Product(s) |
| Bromination | Br₂ in a non-polar solvent | 2-Bromo-4-ethoxy-N-[3-(furan-2-yl)propyl]aniline and/or 3-Bromo-4-ethoxy-N-[3-(furan-2-yl)propyl]aniline |
| Nitration | Dilute HNO₃ / H₂SO₄ (with N-protection) | 2-Nitro-4-ethoxy-N-[3-(furan-2-yl)propyl]aniline and/or 3-Nitro-4-ethoxy-N-[3-(furan-2-yl)propyl]aniline |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-ethoxybenzenesulfonic acid derivative |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ (with N-protection) | 2-Acyl-4-ethoxy-N-[3-(furan-2-yl)propyl]aniline and/or 3-Acyl-4-ethoxy-N-[3-(furan-2-yl)propyl]aniline |
Regioselective C–H Activation and Functionalization Strategies
Beyond classical electrophilic substitution, modern synthetic methods involving transition-metal-catalyzed C–H activation offer powerful and highly regioselective routes to functionalize the aniline ring. kcl.ac.ukbath.ac.uk These strategies allow for the direct conversion of C–H bonds into new C–C or C-heteroatom bonds, often with high atom economy. researchgate.netresearchgate.net The regioselectivity of these reactions is typically controlled by a directing group (DG), which coordinates to the metal catalyst and positions it in close proximity to a specific C–H bond, usually at the ortho position. rsc.orgsnnu.edu.cn
For analogues of this compound, the nitrogen atom of the amino group or a functional group installed upon it can serve as an effective directing group. researchgate.net Various functional groups, such as amides, pyridines, or pyrimidines, can be temporarily attached to the aniline nitrogen to direct the C–H activation. researchgate.netrsc.org Palladium, rhodium, and ruthenium are common catalysts for these transformations. kcl.ac.ukbath.ac.uk
For example, palladium-catalyzed ortho-arylation of unprotected anilines has been achieved using specialized ligands that cooperate in the C–H cleavage step and prevent the competing N-arylation (Buchwald-Hartwig amination). acs.orgnih.govresearchgate.net The reaction proceeds via a cyclometalated intermediate, ensuring high regioselectivity for the ortho position. Similarly, rhodium(III) catalysts have been used for the ortho-amidation of anilines using dioxazolones as the amidating agent. researchgate.net
These methods provide access to a wide range of ortho-functionalized aniline derivatives that are often difficult to synthesize using traditional electrophilic substitution reactions. nih.govresearchgate.net The choice of catalyst, ligand, and directing group allows for precise control over the reaction's outcome. nih.gov
| Functionalization | Catalyst System | Directing Group Strategy | Typical Product |
| Ortho-Arylation | Pd(OAc)₂ / Cooperating Ligand | Unprotected -NHR group | 2-Aryl-4-ethoxy-N-[3-(furan-2-yl)propyl]aniline |
| Ortho-Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | N-Pyridinyl | 2-Alkenyl-4-ethoxy-N-[3-(furan-2-yl)propyl]aniline |
| Ortho-Acetoxylation | Pd(OAc)₂ / Oxidant | N-Acyl (Amide) | 2-Acetoxy-4-ethoxy-N-[3-(furan-2-yl)propyl]aniline |
| Ortho-Amidation | [Rh(III)] or [Co(III)] | N-Pyrimidinyl | 2-Amido-4-ethoxy-N-[3-(furan-2-yl)propyl]aniline |
Transformations of the Propyl Linker
The three-carbon propyl linker connecting the furan and aniline moieties offers several sites for chemical modification, although it is generally less reactive than the two aromatic rings it connects. Transformations can target the C-N or C-C bonds of the linker or involve interactions with one of the adjacent rings.
One potential transformation is intramolecular cyclization. For instance, intramolecular Diels-Alder reactions can occur where the furan ring acts as the diene and a dienophile is present on the side chain. youtube.com While the propyl linker itself is not a dienophile, modifications to introduce unsaturation could facilitate such reactions. More commonly, acid-catalyzed cyclization reactions involving the furan ring and a nucleophilic side chain can lead to new heterocyclic systems.
Oxidative cleavage of the furan ring is another possible transformation that would significantly alter the propyl linker's environment. pharmaguideline.comnih.gov Under certain oxidative conditions, the furan ring can be opened to yield unsaturated dicarbonyl compounds. mdpi.com The subsequent reactivity of these species could involve the propyl chain, potentially leading to cyclization or other rearrangements. For example, studies on furan metabolism show that ring cleavage can occur directly to form an unsaturated aldehyde without prior hydroxylation. nih.gov
Furthermore, multicomponent reactions involving the furan, the amine, and an external thiol (the Furan-Thiol-Amine or FuTine reaction) can transform the furan into a substituted pyrrole (B145914). researchgate.netnih.gov This reaction proceeds via oxidation of the furan, followed by addition of the thiol and subsequent trapping by the amine, leading to a complete transformation of the furan heterocycle while keeping the propyl linker intact.
Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of the key reactions is crucial for predicting products and optimizing conditions.
Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step pathway. masterorganicchemistry.combyjus.com
Formation of the Arenium Ion: The π-electron system of the highly nucleophilic aniline ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. lumenlearning.com This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The positive charge in the intermediate is delocalized across the ring and, crucially, onto the nitrogen and oxygen atoms of the activating groups, which provides significant stabilization for ortho and para attack.
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom of the arenium ion. lumenlearning.com This is a fast step that restores the aromaticity of the ring, leading to the final substituted product. masterorganicchemistry.com The strong stabilizing influence of the -NHR and -OEt groups on the arenium ion intermediate explains the high reaction rates and the observed ortho, para-regioselectivity. nih.gov
Transition-Metal-Catalyzed C–H Activation: The mechanism typically involves a catalytic cycle. researchgate.netyoutube.com For a palladium-catalyzed ortho-arylation directed by the amine, a plausible cycle is:
Coordination and C–H Activation: The aniline substrate coordinates to the Pd(II) catalyst. The directing amino group then facilitates the cleavage of a nearby ortho C–H bond to form a five-membered palladacycle intermediate. This step is often irreversible and rate-limiting. researchgate.net
Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.
Reductive Elimination: The aryl and aniline fragments on the Pd(IV) center couple, forming a new C–C bond and regenerating the Pd(II) catalyst, which can then re-enter the catalytic cycle. youtube.com
Furan Ring Opening: Acid-catalyzed ring opening of furans in aqueous media typically begins with protonation of the furan ring. acs.orgresearchgate.net
Protonation: A proton adds to the Cα position (the carbon next to the oxygen), which is energetically favored. acs.org
Nucleophilic Attack: A water molecule attacks the protonated furan, leading to the formation of a dihydrofuranol intermediate.
Ring Opening: Subsequent protonation of the ring oxygen facilitates the cleavage of a C-O bond, opening the ring to form an unsaturated carbonyl compound. acs.org The specific substituents on the furan ring can significantly influence the reaction pathway and the stability of the resulting products. researchgate.net
Advanced Research Perspectives on Structure Property Relationships in N Aryl Furan Hybrid Compounds
Correlating Specific Structural Features with Electronic and Steric Parameters
The ethoxy group (-OCH₂CH₃) at the para-position of the aniline (B41778) ring is a significant electronic modulator. As an electron-donating group, it increases the electron density of the phenyl ring through a resonance effect (+R). This enhanced electron density is most pronounced at the ortho and para positions relative to the substituent. Consequently, the nitrogen atom's lone pair is more available for delocalization into the ring, which in turn influences the basicity and nucleophilicity of the amine. mdpi.comresearchgate.net Alkyl groups attached to the nitrogen atom generally increase the basicity of anilines due to their positive inductive effect (+I). mdpi.com
The propyl chain (-(CH₂)₃-) connecting the aniline nitrogen to the furan (B31954) ring introduces flexibility and steric bulk. Unlike a shorter or more rigid linker, the three-carbon chain allows the furan and aniline moieties to adopt a wide range of conformations. This flexibility can influence how the molecule interacts with other chemical species or surfaces. The length of an alkyl chain can impact the steric environment around the nitrogen atom and the aromatic rings, potentially hindering or facilitating certain reactions. researchgate.net
Table 1: Correlation of Structural Features with Physicochemical Parameters
| Structural Feature | Parameter Type | Predicted Influence on 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline |
|---|---|---|
| p-Ethoxy Group | Electronic | Increases electron density on the aniline ring via resonance (+R effect), enhancing its nucleophilicity. mdpi.comresearchgate.net |
| Steric | Adds moderate steric bulk at the para-position, influencing intermolecular packing in the solid state. | |
| N-Propyl Chain | Electronic | Slightly increases the basicity of the aniline nitrogen through an inductive effect (+I). mdpi.com |
| Steric | Provides conformational flexibility and introduces significant steric hindrance around the nitrogen atom, affecting its accessibility. researchgate.net | |
| Furan Ring | Electronic | Acts as an electron-rich π-system, capable of participating in electrophilic substitution and π-stacking interactions. pharmaguideline.com |
| Steric | Contributes to the overall size and shape of the molecule, influencing its ability to fit into active sites or crystal lattices. |
Investigating the Influence of Substitution Patterns on Molecular Reactivity Profiles
The substitution pattern of this compound creates a molecule with multiple reactive centers, primarily the activated aniline ring and the furan ring.
The aniline ring is strongly activated towards electrophilic aromatic substitution by the combined electron-donating effects of the para-ethoxy group and the secondary amino group. researchgate.net Reactions such as halogenation, nitration, and sulfonation would be expected to occur readily, with substitution directed primarily to the ortho positions relative to the amino group (C2 and C6).
The furan ring is also a π-excessive heterocycle that readily undergoes electrophilic substitution, typically at the C5 position (adjacent to the oxygen and distal to the propyl chain). allaboutchemistry.net Furan's reactivity is so high that it can be sensitive to strong acids, sometimes leading to polymerization. allaboutchemistry.net Therefore, reactions involving both rings would require carefully controlled conditions to achieve selectivity. Furthermore, the furan moiety can act as a diene in Diels-Alder reactions, a reactivity pathway not typically available to the benzene (B151609) ring. youtube.com
The oxidation of the furan ring is a known metabolic pathway for many furan-containing xenobiotics, which can lead to the formation of reactive cis-enedione intermediates. nih.gov The specific substituents on the furan ring can influence the stability and reactivity of these intermediates. nih.gov
Table 2: Predicted Reactivity at Key Molecular Sites
| Molecular Site | Type of Reaction | Predicted Reactivity Profile |
|---|---|---|
| Aniline Ring (C2, C6) | Electrophilic Aromatic Substitution | Highly activated due to the +R effect of the ethoxy and amino groups; primary sites for electrophilic attack. researchgate.net |
| Furan Ring (C5) | Electrophilic Aromatic Substitution | Highly reactive due to being an electron-rich heterocycle; susceptible to attack by electrophiles. allaboutchemistry.net |
| Furan Ring | Diels-Alder Reaction | Can function as a diene with suitable dienophiles. youtube.com |
| Aniline Nitrogen | Nucleophilic Attack / Basicity | Acts as a Lewis base and nucleophile; basicity is modulated by the N-propyl and p-ethoxy groups. mdpi.com |
Development of Theoretical Models for Predicting Molecular Interactions and Chemical Behavior
Theoretical and computational models are invaluable for predicting the behavior of N-aryl-furan hybrid compounds. Quantum mechanical methods, particularly Density Functional Theory (DFT), can provide deep insights into the structure-property relationships of this compound. researchgate.netnih.gov
By solving the electronic structure of the molecule, these models can calculate a range of parameters that correlate with experimental observations. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy indicates a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net
Molecular electrostatic potential (MEP) maps can visually identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, MEP maps would likely show negative potential (electron-rich) around the furan oxygen, the aniline nitrogen, and the ortho/para positions of the aniline ring.
Furthermore, these models can simulate intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for understanding the compound's behavior in solution and in the solid state. aip.org Ab initio calculations can be used to investigate the nature of interactions between the furan ring and other molecules. aip.org
Table 3: Key Parameters from Theoretical Models
| Theoretical Parameter | Significance for Chemical Behavior |
|---|---|
| HOMO/LUMO Energies | Indicate the molecule's ability to donate or accept electrons, correlating with its nucleophilicity and electrophilicity. researchgate.net |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps electron density to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. researchgate.net |
| Bond Dissociation Energies | Predicts the likelihood of specific bonds breaking, offering insights into potential degradation pathways. |
| Conformational Analysis | Determines the most stable three-dimensional structures and the energy barriers between them, which affects steric accessibility. |
Rational Design of Analogs for Modulated Chemical Reactivity and Selectivity
The principles of rational design allow for the systematic modification of the this compound structure to fine-tune its chemical properties. nih.gov By altering specific moieties, analogs can be created with tailored reactivity, selectivity, or other desired characteristics. nih.govresearchgate.net
Modulating the Aniline Ring:
Alternative Alkoxy Groups: Replacing the ethoxy group with a methoxy (B1213986) or isopropoxy group could subtly modify the electronic profile and more significantly alter the steric bulk at the para-position.
Altering the Linker Chain:
Chain Length: Shortening the linker to an ethyl group or lengthening it to a butyl group would change the conformational freedom of the molecule. A shorter chain would create a more rigid structure with greater steric hindrance, while a longer chain would increase flexibility and the separation between the two aromatic systems. researchgate.net
Modifying the Furan Ring:
Substitution: Introducing electron-withdrawing (e.g., halogens) or electron-donating (e.g., methyl) groups onto the furan ring would directly modulate its reactivity. For example, a bromine atom at the 5-position would decrease the ring's susceptibility to further electrophilic attack.
Heteroatom Variation: Replacing the furan's oxygen with sulfur (to form a thiophene (B33073) analog) or nitrogen (to form a pyrrole (B145914) analog) would create compounds with different aromaticity and reactivity profiles. Thiophene is generally more aromatic and less reactive than furan, while pyrrole is more reactive. pharmaguideline.com
Table 4: Proposed Analogs and Their Hypothesized Effects
| Analog Description | Structural Modification | Hypothesized Effect on Reactivity/Selectivity |
|---|---|---|
| 3-Ethoxy Isomer | Move ethoxy group to the meta-position | Reduces electronic activation of the aniline ring, decreasing its overall reactivity toward electrophiles. |
| N-[2-(furan-2-yl)ethyl] Analog | Shorten propyl chain to an ethyl chain | Increases rigidity and steric hindrance around the nitrogen, potentially favoring reactions at the furan ring. researchgate.net |
| 5-Bromo-furan Analog | Add a bromine atom at the C5 position of furan | Deactivates the furan ring to electrophilic attack and provides a handle for further functionalization via cross-coupling reactions. |
| Thiophene Analog | Replace furan ring with a thiophene ring | Decreases the reactivity of the heterocyclic ring due to the higher aromaticity of thiophene compared to furan. pharmaguideline.com |
Conceptual Exploration of Broader Applications in Materials Science and Catalysis
Role of N-Aryl Amines in the Development of Advanced Organic Materials
N-aryl amines are a critical class of compounds that form the backbone of numerous advanced organic materials, particularly in the realm of electronics and photophysics. The nitrogen atom's lone pair of electrons can effectively interact with the aromatic π-system, leading to delocalized electronic structures with valuable properties.
The aniline (B41778) moiety, a core component of N-aryl amines, is a fundamental building block in a wide array of biologically active and medicinally significant molecules. rsc.org The formation of the aromatic carbon-nitrogen (C-N) bond is a key step in the synthesis of these compounds. rsc.org Transition metal-mediated C-N bond formation reactions, such as the Buchwald-Hartwig amination and the Ullmann reaction, are commonly employed for N-arylation. rsc.orgwjpmr.com More recently, iron-catalyzed N-arylation has emerged as a more environmentally friendly and cost-effective alternative. acs.org
Derivatives of N-aryl amines, such as polyaniline (PANI), are among the most studied conducting polymers due to their straightforward synthesis, high conductivity, and environmental stability. nih.gov However, challenges like insolubility and redox instability have spurred the development of various PANI derivatives to enhance their processability and performance for applications in sensors, energy storage, and corrosion inhibition. nih.gov
The incorporation of substituents on the aryl ring or the nitrogen atom can significantly tune the electronic and physical properties of N-aryl amines. For instance, the ethoxy group in 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline is an electron-donating group, which can be expected to increase the electron density of the aniline ring. This modification can influence the material's HOMO level, oxidation potential, and ultimately its performance in electronic devices. The N-alkylation, in this case with a 3-(furan-2-yl)propyl group, can impact the polymer's solubility and morphology. The synthesis and properties of various poly(N-alkylanilines) have been investigated, demonstrating the versatility of this class of polymers. acs.orgacs.org
Furan (B31954) Derivatives as Versatile Building Blocks for Novel Polymeric and Organic Materials
Furan and its derivatives, derivable from renewable biomass sources, are increasingly recognized as sustainable building blocks for a new generation of polymers and organic materials. mdpi.com The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique chemical and physical properties to the materials in which it is incorporated.
Furan-based polymers are gaining attention as environmentally friendly alternatives to their petroleum-based counterparts. bohrium.com For example, furan-based diamines can be used to synthesize bio-based polyimides, which are known for their excellent thermal stability. mdpi.com Although these bio-based polymers may exhibit different mechanical properties, such as increased brittleness compared to some petroleum-based polymers, their sustainability is a significant advantage. mdpi.com
The reactivity of the furan ring, particularly its ability to participate in Diels-Alder reactions, opens up possibilities for creating dynamic and responsive materials. This reversible cycloaddition reaction has been exploited to develop self-healing polymers, recyclable thermosets, and stimuli-responsive biomaterials. researchgate.net Furthermore, furan-containing conjugated polymers have shown promise in organic electronics, with some exhibiting high charge transport capabilities. acs.org The enhanced solubility of furan-based materials compared to their thiophene (B33073) analogues can be advantageous for solution-based processing of electronic devices. acs.org
In the context of This compound , the furan moiety offers several potential benefits. It can serve as a reactive handle for cross-linking or further functionalization. The incorporation of the furan group could also influence the photophysical properties of materials derived from this compound, potentially leading to applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Potential Catalytic Applications of N-Containing Organic Ligands and Organocatalysts
The presence of a nitrogen atom within an organic molecule often imparts catalytic activity or the ability to act as a ligand for a catalytically active metal center. The lone pair of electrons on the nitrogen can coordinate to a metal, influencing its electronic properties and reactivity.
N-aryl amines can serve as effective ligands in a variety of transition metal-catalyzed reactions. The electronic and steric properties of the N-aryl amine can be fine-tuned to optimize the performance of the catalyst. For instance, sterically demanding and electron-rich phosphine (B1218219) ligands containing N-aryl amine moieties have been shown to be highly effective in palladium-catalyzed cross-coupling reactions. nih.gov The design of such ligands is crucial for achieving high catalytic activity and selectivity. acs.org Nickel-catalyzed arylations of amines have also been significantly advanced through the development of tailored ancillary ligands. rsc.orgnih.gov
Furthermore, the furan ring itself can participate in catalysis. Furan derivatives have been explored as components of organocatalysts. researchgate.netacs.org For example, the oxidation of furans can lead to the formation of valuable intermediates that can participate in subsequent organocatalytic transformations, enabling the synthesis of complex molecular architectures. rsc.org The development of catalytic pathways for the upgrading of furan derivatives is an active area of research, with a focus on sustainable chemical production. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline?
- Methodology : A two-step approach is recommended. First, synthesize 3-(furan-2-yl)propyl bromide via alkylation of furan-2-ylmagnesium bromide with 1-bromo-3-chloropropane. Second, react this intermediate with 4-ethoxyaniline under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Purification via silica gel chromatography with ethyl acetate/hexane gradients ensures high purity .
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodology : Use a combination of H/C NMR to confirm the ethoxy and furylpropyl substituents. High-resolution mass spectrometry (HRMS) validates the molecular ion. Purity (>98%) can be assessed via reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. What safety precautions are critical when handling this compound?
- Guidelines : Classify as hazardous due to potential skin/eye irritation (similar to N-[3-(trimethoxysilyl)propyl]aniline). Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere at -20°C. Refer to SDS for spill management and disposal .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology : Employ B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis data (e.g., λmax ~255 nm for analogous anilines) to validate computational models .
Q. What role does the furan moiety play in catalytic applications?
- Insight : The electron-rich furan enhances π-backbonding in palladium-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the furylpropyl group stabilizes transition states, improving yields (e.g., 79% in analogous aryl-alkyne couplings) .
Q. How can this compound be functionalized for use in conductive polymers or composites?
- Application : Modify the aniline group via oxidative polymerization (e.g., ammonium persulfate in HCl) to create polyaniline derivatives. The ethoxy group improves solubility, while the furylpropyl chain enhances thermal stability (e.g., 200°C decomposition observed in similar composites) .
Q. Are there contradictions in reported spectroscopic data for this compound?
- Analysis : Discrepancies in H NMR chemical shifts (e.g., furan protons at δ 6.2–7.4 ppm) may arise from solvent polarity or concentration. Use deuterated DMSO for consistency and compare with DFT-predicted shifts .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
